8-Hydroxy-5-nitroquinoléine-2-carbaldéhyde

Vue d'ensemble

Description

8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . It has been studied extensively for its potential therapeutic applications and its unique chemical properties.

Applications De Recherche Scientifique

8-Hydroxy-5-nitroquinoline-2-carbaldehyde has a wide range of scientific research applications:

Mécanisme D'action

- Primary Targets : Nitroxoline’s primary targets include cathepsin B , an enzyme involved in protein degradation, and type 2 methionine aminopeptidase (MetAP2) , which plays a role in angiogenesis .

- Nitroxoline affects various pathways, including protein degradation, angiogenesis, and cellular invasion .

- In cancer cells, it reduces extracellular matrix degradation and invasive growth .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

8-Hydroxy-5-nitroquinoline-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an effective chelating agent, binding to metal ions such as magnesium and manganese, which are vital for bacterial growth . Additionally, it inhibits type 2 methionine aminopeptidase, an enzyme involved in angiogenesis, thereby exhibiting potential anti-tumor activity .

Cellular Effects

8-Hydroxy-5-nitroquinoline-2-carbaldehyde exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of gram-negative bacilli, making it an effective treatment for urinary tract infections . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antimicrobial and anti-cancer properties .

Molecular Mechanism

The molecular mechanism of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde involves several key interactions at the molecular level. It binds to metal ions, forming complexes that inhibit bacterial gyrases, essential for bacterial DNA replication . Additionally, it inhibits type 2 methionine aminopeptidase, reducing the production of proteins involved in angiogenesis . These interactions contribute to its antimicrobial and anti-tumor activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde change over time. The compound exhibits stability under specific conditions, but its degradation can occur under prolonged exposure to certain environments . Long-term studies have shown that it maintains its antimicrobial and anti-cancer properties over extended periods, although its efficacy may diminish with time .

Dosage Effects in Animal Models

The effects of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth and exhibits anti-cancer properties without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs . Threshold effects

Méthodes De Préparation

The synthesis of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde typically involves a two-stage process. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity of the target compound .

Analyse Des Réactions Chimiques

8-Hydroxy-5-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, where the nitro or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include nitric acid for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

8-Hydroxy-5-nitroquinoline-2-carbaldehyde is unique compared to other quinoline derivatives due to its specific substitution pattern and the presence of both hydroxyl and nitro groups. Similar compounds include:

8-Hydroxyquinoline: Known for its antimicrobial properties.

5-Nitro-8-quinolinol: Another derivative with significant biological activities.

8-Hydroxyquinoline-2-aldehyde: Used in various chemical syntheses.

These compounds share some biological activities but differ in their specific chemical properties and applications.

Activité Biologique

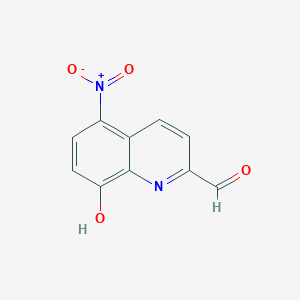

8-Hydroxy-5-nitroquinoline-2-carbaldehyde is a derivative of 8-hydroxyquinoline, characterized by its unique combination of functional groups: a hydroxyl group at position 8, a nitro group at position 5, and an aldehyde group at position 2. This compound has garnered attention due to its significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of 8-hydroxy-5-nitroquinoline-2-carbaldehyde, supported by research findings, case studies, and data tables.

The structural formula of 8-hydroxy-5-nitroquinoline-2-carbaldehyde is represented as follows:

The presence of the hydroxyl and nitro groups enhances its reactivity and biological activity compared to other quinoline derivatives.

Primary Targets : Research indicates that 8-hydroxy-5-nitroquinoline-2-carbaldehyde primarily targets enzymes such as cathepsin B and type 2 methionine aminopeptidase (MetAP2), which are involved in critical cellular processes like protein degradation and angiogenesis.

Molecular Mechanism : The compound acts by chelating metal ions essential for bacterial growth and inhibiting bacterial gyrases crucial for DNA replication. This mechanism is particularly effective against gram-negative bacteria, making it a candidate for treating urinary tract infections .

Antimicrobial Activity

8-Hydroxy-5-nitroquinoline-2-carbaldehyde exhibits broad-spectrum antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

In vitro studies have shown minimum inhibitory concentration (MIC) values ranging from to mg/mL against these pathogens .

Anticancer Properties

The compound has been evaluated for its anticancer potential across several cancer cell lines. Notably:

- HeLa Cells : Exhibited low IC50 values indicating high cytotoxicity.

- Mechanism : Induces oxidative stress leading to DNA damage and apoptosis in cancer cells. Studies suggest that the compound's ability to generate reactive oxygen species (ROS) contributes significantly to its anticancer effects .

Table 1: Anticancer Activity of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <1 | Induction of apoptosis |

| MCF7 | 1.4 | ROS generation |

| A549 | <1 | Cell cycle arrest |

Anti-inflammatory Effects

Research has indicated that this compound also possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

- Study on Anticancer Activity : A study published in Cancer Letters reported that complexes derived from 8-hydroxyquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, with some complexes showing IC50 values lower than 1 µM .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of 8-hydroxyquinoline were found to have comparable or superior efficacy against resistant bacterial strains .

Propriétés

IUPAC Name |

8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRIPALSZTGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397565 | |

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-63-6 | |

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.